molecular formula C7H4N2O4 B8358017 4-Hydroxy-3-nitrophenylisocyanate

4-Hydroxy-3-nitrophenylisocyanate

Cat. No. B8358017
M. Wt: 180.12 g/mol
InChI Key: IKBNDMCQWKRJCP-UHFFFAOYSA-N
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Patent
US04507445

Procedure details

4-Hydroxy-3-nitrophenylisocyanate (15.5 g), prepared as described by H. Ulrich et al., loc. cit., from 4-amino-2-nitrophenol and phosgene, is added to 100 g of a solution of 29% by weight of dimethylamine in toluene, and the mixture is stirred at room temperature for 2 hours. Evaporation under reduced pressure leaves a residue on recrystallization from water gives N-(4-hydroxy-3-nitrophenyl)-N',N'-dimethylurea, m.pt. 142° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].NC1C=CC(O)=C([N+]([O-])=O)C=1.C(Cl)(Cl)=O.[CH3:29][NH:30][CH3:31]>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([N:30]([CH3:31])[CH3:29])=[O:10])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
solution
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaves a residue
CUSTOM
Type
CUSTOM
Details
on recrystallization from water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)NC(=O)N(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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